2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone
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Overview
Description
2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone is a chemical compound with the molecular formula C19H19NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acryloxy group, a methyl group, and a dimethylamino group attached to a benzophenone core.
Preparation Methods
The synthesis of 2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone involves several steps. One common method includes the esterification of 4’-Methyl-4-(N,N-diMethylaMino)benzophenone with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the acryloxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is utilized in the study of protein interactions and as a probe in fluorescence microscopy due to its fluorescent properties.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in photodynamic therapy for cancer treatment.
Industry: It is employed in the production of coatings, adhesives, and inks, where its photoinitiating properties are beneficial.
Mechanism of Action
The mechanism of action of 2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone involves its ability to absorb light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various effects. The compound’s molecular targets include unsaturated bonds in monomers and specific proteins in biological systems.
Comparison with Similar Compounds
2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone can be compared with other similar compounds such as:
Benzophenone: A simpler structure without the acryloxy and dimethylamino groups, used primarily as a UV blocker.
4’-Methoxybenzophenone: Contains a methoxy group instead of the acryloxy group, used in similar applications but with different reactivity.
4’-Acryloxybenzophenone: Lacks the methyl and dimethylamino groups, used as a photoinitiator but with different efficiency and properties.
The uniqueness of 2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone lies in its combination of functional groups, which provide distinct photoinitiating properties and reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
[2-[4-(dimethylamino)benzoyl]-4-methylphenyl] prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-5-18(21)23-17-11-6-13(2)12-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFQNSGTTMQRAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C=C)C(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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